N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-16(2)17-8-10-18(11-9-17)24-20(29)15-30-22-26-25-21(19-7-3-4-12-23-19)28(22)27-13-5-6-14-27/h3-14,16H,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCFBVMWMYDLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the reaction of 4-isopropylbenzoyl chloride with 2-aminopyridine to form an amide intermediate. This intermediate is then subjected to cyclization reactions to introduce the pyrrole and triazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a fully saturated amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole-Based Acetamides
Key Observations:
Pyridine Positional Isomerism: The target compound’s pyridin-2-yl group (vs. pyridin-4-yl in ) may alter binding interactions due to differences in nitrogen orientation.
Pyrrole vs. Aryl/Amino Groups: The 1H-pyrrol-1-yl substituent at position 4 (contrasted with ethyl , carbamoyl , or alkylsulfanyl groups) introduces a five-membered heterocycle. Pyrrole’s electron-rich aromatic system could enhance π-π stacking or dipole interactions compared to non-aromatic substituents.
Acetamide Side Chain: The 4-isopropylphenyl group on the acetamide (vs.
Pharmacological Potential (Inferred from Analogs)
- Antimicrobial Activity : Derivatives with electron-withdrawing aryl groups (e.g., KA3, KA4 ) show enhanced activity, suggesting the target’s pyrrole may modulate potency.
- Anti-Inflammatory/Antioxidant Effects : Triazole-thiol acetamides with pyridine rings exhibit radical scavenging and protein denaturation inhibition .
- Antiproliferative Potential: Hydroxyacetamide derivatives (FP1-FP12 ) demonstrate that substituents on the acetamide chain critically influence cytotoxicity.
Physicochemical and Spectral Properties
- NMR Signatures : The target’s pyrrole and isopropyl groups would produce distinct ¹H NMR shifts (e.g., pyrrole protons at ~6.5–7.0 ppm and isopropyl methyl groups at ~1.2–1.4 ppm).
- Solubility : The isopropyl group may reduce aqueous solubility compared to polar substituents like sulfamoyl or hydroxy .
Biological Activity
N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities attributed to its multifaceted structure. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N6OS, with a molecular weight of approximately 418.5 g/mol. Its intricate structure features several functional groups, including:
- Phenyl group
- Pyrrole ring
- Triazole ring
- Sulfanyl group
These structural elements suggest significant potential for various biological interactions, including enzyme inhibition and receptor binding.
Anticancer Activity
Research indicates that compounds with triazole and pyrrole moieties often exhibit anticancer properties. Studies have shown that derivatives similar to this compound can inhibit the growth of cancer cell lines. For instance, a related compound demonstrated significant growth inhibition against K562 cells (a model for chronic myeloid leukemia) with GI50 values in the nanomolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | GI50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 18 | BCR-ABL inhibition |
| Compound B | 370 | Kinase inhibition |
| N-[4-(propan-2-yl)phenyl]-2-{...} | TBD | TBD |
Enzyme Inhibition
The presence of the triazole group in the compound suggests potential as an inhibitor for various kinases. Triazoles are known to interact with active sites of enzymes, potentially leading to therapeutic effects in diseases such as cancer and autoimmune disorders. Studies have indicated that similar compounds can effectively inhibit c-KIT kinase across multiple mutations, which is critical in targeted cancer therapies .
Synthesis Methods
The synthesis of this compound can be approached through various methods that optimize yield based on reaction conditions such as temperature and solvent choice. The following general steps outline a synthetic pathway:
- Formation of the Triazole Ring : Utilizing appropriate precursors to form the triazole moiety.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution.
- Acetamide Formation : Coupling the final product with an acetamide derivative.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of compounds similar to this compound. For example:
-
A study reported compounds exhibiting selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Cell Viability Assay : Compounds were tested using the AlamarBlue assay to determine their effect on cell proliferation.
Table 2: Cell Viability Results
| Compound Name | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| Compound X | 10 | 25 |
| Compound Y | 50 | 15 |
| N-[4-(propan...] | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- The compound is synthesized via a multi-step approach:
- Step 1 : Alkylation of 4-amino-5-(heteroaryl)-1,2,4-triazole-3-thione derivatives with α-chloroacetamides in the presence of KOH to introduce the sulfanylacetamide moiety .
- Step 2 : Modification of the triazole ring using Paal-Knorr condensation to introduce the 1H-pyrrol-1-yl group .
- Step 3 : Purification via recrystallization (ethanol or ethanol/HCl mixtures) and characterization using ¹H NMR, IR, and LC-MS .
Q. How is the structural integrity of this compound validated?
- Spectroscopic Analysis : ¹H NMR confirms proton environments (e.g., pyridine, pyrrole, and triazole protons), while IR identifies functional groups like amide C=O (~1650 cm⁻¹) and sulfanyl S–C (~650 cm⁻¹) .
- Elemental Analysis : Ensures stoichiometric consistency with the molecular formula .
- Mass Spectrometry : LC-MS verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during synthesis?
- Catalyst Selection : Zeolite Y-H and pyridine are effective catalysts for cyclocondensation steps, reducing side reactions .
- Temperature Control : Refluxing at 150°C in ethanol ensures complete reaction while minimizing decomposition .
- Solvent Systems : Ethanol/ice-HCl mixtures enhance precipitation purity .
- Statistical Design : Use response surface methodology (RSM) to optimize molar ratios and reaction times .
Q. What computational tools predict the biological activity of this compound?
- PASS Algorithm : Predicts potential anti-exudative, antiproliferative, or enzyme-inhibitory activity based on structural fragments (e.g., triazole, pyridine) .
- Molecular Docking : Assess binding affinity to targets like cyclooxygenase (COX) or cholinesterase using AutoDock Vina. For example, the pyridin-2-yl group may interact with COX-2's hydrophobic pocket .
Q. How does structural modification influence anti-exudative activity?
- Substituent Effects :
- Pyridine vs. Furan : Pyridine enhances π-π stacking with biological targets, increasing activity compared to furan derivatives .
- Pyrrole Position : N-substitution at the 4th position of the triazole improves solubility and membrane permeability .
Q. How can contradictory data on biological activity be resolved?
- In Vivo vs. In Silico Discrepancies : If PASS predicts anti-inflammatory activity but in vivo assays show weak effects, reassess bioavailability via pharmacokinetic studies (e.g., logP, plasma protein binding) .
- Batch Variability : Characterize impurities (e.g., unreacted intermediates) using HPLC and correlate with activity outliers .
Q. What experimental models are suitable for evaluating anti-exudative activity?
- Carrageenan-Induced Rat Paw Edema : Measure edema volume reduction at 3–6 hours post-administration .
- Histopathological Analysis : Assess leukocyte infiltration and vascular permeability in tissue sections .
Q. How can computational and experimental data be integrated for SAR studies?
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate triazole/pyridine substituent positions with IC₅₀ values from enzyme assays .
- Free Energy Calculations : MM-PBSA analysis of docking poses quantifies binding contributions (e.g., hydrophobic vs. hydrogen bonding) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
